molecular formula C17H12O5 B2491159 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2491159
M. Wt: 296.27 g/mol
InChI Key: RIURGHITWCOFQL-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a synthetically derived coumarin ester of significant interest in medicinal chemistry and materials science research. This compound serves as a versatile precursor for the construction of heterocyclic systems with a broad spectrum of biological activities. Its core structure is based on the 2-oxo-2H-chromene (coumarin) scaffold, which is known for its potent pharmacological effects. Research indicates that 3-substituted coumarin derivatives like this one exhibit notable antimicrobial, anti-inflammatory, analgesic, anti-viral, and anticancer properties . Specifically, such derivatives have shown activity against microorganisms including H. pylori . Beyond its biological applications, this compound is also a valuable entity in materials science. Coumarins are efficient fluorophores characterized by good emission quantum yields, making them suitable for use in organic light-emitting devices (OLEDs), non-linear optical chromophores, fluorescent labels, and as materials for lasers . The molecular structure has been confirmed by single-crystal X-ray diffraction, which reveals that the dihedral angle between the nearly planar coumarin ring system and the 4-methoxyphenyl ring is 48.04(10)° in the solid state . The crystal packing is stabilized by a three-dimensional network of C—H···O interactions and very weak C—H···π interactions . This product is intended for research purposes as a chemical reference standard, a building block for organic synthesis, and a core structure in the development of new pharmacologically active agents or functional materials. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(4-methoxyphenyl) 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-20-12-6-8-13(9-7-12)21-16(18)14-10-11-4-2-3-5-15(11)22-17(14)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIURGHITWCOFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion and absorption of dietary fat.

Biochemical Pathways

The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides. This results in reduced fat absorption and could potentially lead to weight loss.

Biological Activity

4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a derivative of the chromene class, specifically a coumarin. Compounds in this class are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H12O5C_{17}H_{12}O_{5} with a molecular weight of 296.27 g/mol. The compound features a coumarin backbone with a methoxyphenyl substituent at the 4-position of the phenyl ring. Its crystal structure has been analyzed, revealing a nearly planar coumarin ring system with specific dihedral angles that influence its biological interactions .

Antimicrobial Activity

Research indicates that derivatives of 2-oxo-2H-chromenes exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various microorganisms, including Helicobacter pylori . The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Properties

Several studies have highlighted the anticancer potential of chromene derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its efficacy is attributed to its interaction with cellular pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity may be beneficial in treating conditions characterized by chronic inflammation.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects in preclinical studies. The compound's ability to alleviate pain may be linked to its impact on neurotransmitter systems involved in pain perception .

Case Studies and Research Findings

StudyFindings
Chimenti et al. (2009)Demonstrated antimicrobial activity against H. pylori and other pathogens.
Traven et al. (2004)Reported anticancer effects in various cancer cell lines, suggesting potential for therapeutic applications.
Lacy et al. (2004)Found significant anti-inflammatory effects in animal models, indicating potential for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : As noted, the compound may inhibit DNA gyrase, disrupting bacterial DNA replication.
  • Cytokine Modulation : It appears to influence cytokine production, reducing inflammation.
  • Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells, leading to cell death.

Scientific Research Applications

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various microorganisms, including bacteria and fungi. The mechanism often involves the inhibition of microbial growth through interference with cellular processes.

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylateE. coli32 µg/mL
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylateS. aureus16 µg/mL
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylateC. albicans64 µg/mL

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell metabolism.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of the compound on human cancer cell lines, indicating a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. For example, it may inhibit enzymes involved in the cell cycle or apoptosis pathways, leading to reduced tumor growth.

Table 2: Comparison of Biological Activities

CompoundAntimicrobialAnticancerAnti-inflammatory
This compoundYesYesModerate
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylateModerateYesYes
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylateYesModerateYes

Research Findings

Recent studies highlight the pharmacological effects of chromene derivatives:

  • Anti-HIV Activity : Certain chromenes have demonstrated effectiveness against HIV by inhibiting viral replication.
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation in animal models.
  • Analgesic Properties : Research indicates potential analgesic effects, making these compounds candidates for pain management therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dihedral Angles and Molecular Geometry

The orientation of substituents relative to the coumarin core critically impacts electronic properties and packing efficiency. Key comparisons include:

Compound Name Substituents Dihedral Angle (°) Source
4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate 4-Methoxyphenyl 48.04
4-(Octyloxy)phenyl analog (II) 4-Octyloxy 21.11
4-(Decyloxy)phenyl analog (III) 4-Decyloxy, 7-CF₃ 62.97
4'-Cyanobiphenyl-4-yl analog (IV) 4-Cyanobiphenyl, 7-diethylamino 22.95
4-[4-(Heptyloxy)benzoyloxy]phenyl analog (V) Heptyloxybenzoyloxy, 7-CF₃ 54.46

Key Observations :

  • Smaller dihedral angles (e.g., 21.11° in II) correlate with enhanced conjugation and fluorescence efficiency due to reduced steric hindrance .
  • Bulkier substituents (e.g., 7-CF₃ in III and V) increase dihedral angles, disrupting planarity and altering emission properties .
  • Electron-withdrawing groups (e.g., CF₃ in III) enhance thermal stability and optical nonlinearity .

Photophysical and Material Properties

Fluorescence and Quantum Yields
  • The title compound exhibits good emission quantum yields due to its planar coumarin core, making it suitable for OLEDs .
  • Compound IV (7-diethylamino substituent) shows red-shifted emission compared to the title compound, attributed to extended π-conjugation from the amino group .
  • Compound V (7-CF₃, heptyloxy) demonstrates reduced fluorescence intensity due to steric and electronic effects from the trifluoromethyl group .
Crystal Packing and Intermolecular Interactions
  • The title compound forms C–H···O hydrogen bonds and π-stacking interactions, stabilizing its crystal lattice .
  • Compound V exhibits C–H···π interactions and hydrogen bonding involving the heptyloxy chain, enhancing thermal stability .

Key Observations :

  • Methoxy groups enhance bioavailability and binding to hydrophobic enzyme pockets .
  • Carboxamide derivatives (e.g., N-(4-methoxyphenethyl)) show improved cellular uptake and potency compared to ester analogs .

Q & A

Q. What are the key steps in synthesizing 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate?

The synthesis typically involves:

  • Step 1 : Preparation of 2-oxo-2H-chromene-3-carbonyl chloride via refluxing 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride.
  • Step 2 : Esterification with 4-methoxyphenol in dichloromethane using triethylamine as a base.
  • Step 3 : Purification via column chromatography (ethyl acetate/petroleum ether) and recrystallization from mixed solvents (e.g., CH₂Cl₂:MeOH) . Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize side products and improve yield .

Q. How is the compound characterized structurally?

  • X-ray crystallography is the gold standard, with refinement using SHELXL2013. Key parameters include dihedral angles (e.g., 48.04° between coumarin and methoxyphenyl rings) and hydrogen bonding networks (C–H⋯O interactions). Data collection employs Bruker APEX2 detectors, and Mercury software visualizes molecular packing .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while mass spectrometry validates molecular weight .

Q. What biological activities are associated with this compound?

Preliminary studies suggest:

  • Antimicrobial activity against H. pylori due to the coumarin scaffold.
  • Anticancer potential via inhibition of kinase pathways. Bioassays typically involve in vitro screening (e.g., MIC determination, MTT assays) with structure-activity relationships (SAR) guided by substituent effects (e.g., methoxy vs. halogen groups) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in molecular conformation?

Discrepancies in dihedral angles (e.g., 21.11°–62.97° in analogous esters) arise from substituent steric effects. SHELXL refinement with anisotropic displacement parameters and Hirshfeld surface analysis (via CrystalExplorer) quantify intermolecular interactions (e.g., C–H⋯O vs. π-π stacking). For example, the methoxy group in 4-methoxyphenyl derivatives induces torsional strain (C17–O5–C14–C13 = 10.3°) .

Q. What strategies optimize supramolecular interactions for material science applications?

  • Crystal engineering : Modifying substituents (e.g., replacing methoxy with trifluoromethyl) alters packing motifs. Zig-zag C9 chains along the c-axis in 4-methoxyphenyl derivatives stabilize via C3–H3⋯O3 interactions .
  • Graph set analysis (R²₂(8) motifs) identifies robust hydrogen-bonding networks, critical for designing fluorescent materials or non-linear optical (NLO) chromophores .

Q. How are computational methods integrated with experimental data to predict reactivity?

  • DFT calculations (e.g., Gaussian09) model charge distribution, revealing nucleophilic sites at the coumarin C4 position.
  • MD simulations (AMBER) predict solubility and bioavailability by simulating solvent interactions (e.g., DMSO vs. water). Experimental validation includes kinetic studies (e.g., hydrolysis rates under acidic/basic conditions) .

Q. What methodologies address contradictions in biological activity data?

  • Dose-response profiling : EC₅₀ values may vary due to cell line specificity (e.g., HeLa vs. MCF-7). Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) reduce variability.
  • Metabolite screening : LC-MS identifies active metabolites, distinguishing parent compound effects from derivatives .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXS for solution) .
  • Spectral Data : Bruker TopSpin for NMR; NIST MS Database for fragmentation patterns .
  • Bioactivity : PubChem BioAssay (AID 1346991) for reference protocols .

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